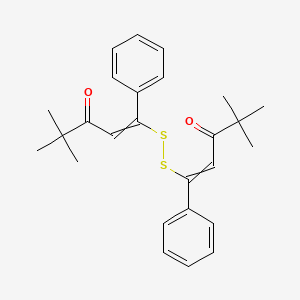
4-Decyl-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of various substituents such as decyl, fluoro, and trifluoromethoxy groups can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The decyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and trifluoromethoxy groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts to couple halogenated benzene and boronic acid derivatives.
Efficient Substitution Reactions:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro and trifluoromethoxy groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” can be used in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals for display technologies.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: Could influence signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Decylbiphenyl: Lacks the fluoro and trifluoromethoxy groups.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the decyl group.
4-Decyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethoxy group.
Uniqueness
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is unique due to the combination of its substituents, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
397883-56-6 |
|---|---|
Molekularformel |
C23H28F4O |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-decyl-2-fluoro-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C23H28F4O/c1-2-3-4-5-6-7-8-9-10-18-11-16-21(22(24)17-18)19-12-14-20(15-13-19)28-23(25,26)27/h11-17H,2-10H2,1H3 |
InChI-Schlüssel |
WNYLTTQMJHHKAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
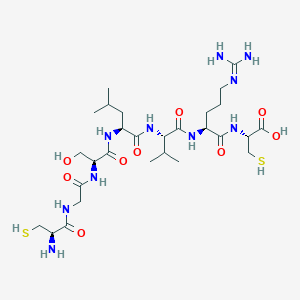
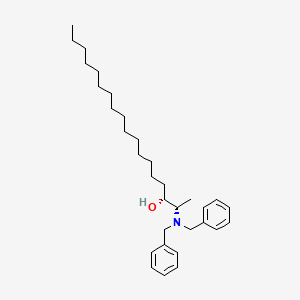
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
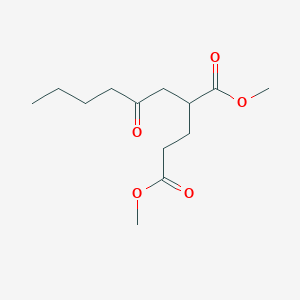
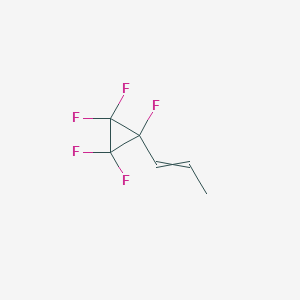
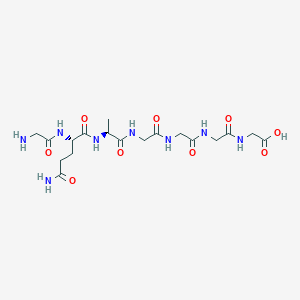
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
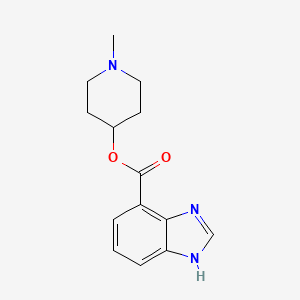
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
